molecular formula C23H23NO7 B2961997 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate CAS No. 900878-84-4

3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate

Cat. No.: B2961997
CAS No.: 900878-84-4
M. Wt: 425.437
InChI Key: REATXJJFWASNTA-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a synthetic coumarin-derived compound featuring a morpholine carboxylate ester substituent at the 6-position of the chromen-2-one scaffold. Its structure includes a 2,5-dimethoxyphenyl group at the 3-position and a methyl group at the 4-position, which distinguishes it from simpler coumarin derivatives.

Crystallographic studies of similar coumarin derivatives often employ programs like SHELXL for refinement, ensuring precise structural elucidation . Its synthesis likely follows methods analogous to those described for structurally related 2-oxo-chromene derivatives, such as condensation reactions involving acetic acid and sodium acetate under reflux conditions .

Properties

IUPAC Name

[3-(2,5-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] morpholine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-14-17-13-16(30-23(26)24-8-10-29-11-9-24)5-7-20(17)31-22(25)21(14)18-12-15(27-2)4-6-19(18)28-3/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REATXJJFWASNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N3CCOCC3)C4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions. A common route includes:

  • Starting Materials : Chromen-2-one derivatives and 2,5-dimethoxybenzaldehyde.
  • Catalysts : Bases such as potassium carbonate.
  • Conditions : Reflux in organic solvents like ethanol.

This compound can be synthesized through various methods including Pechmann condensation, which involves the reaction of phenols with β-keto esters under acidic conditions.

Anticancer Properties

Research indicates that derivatives of coumarin, including 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate, exhibit significant anticancer activity. They have shown effectiveness against various cancer cell lines, particularly those related to breast cancer. For instance, studies have demonstrated that similar compounds can selectively bind to estrogen receptors and inhibit the proliferation of estrogen receptor-positive (ER+) human breast cancer cells such as MCF-7 and Zr-75-1 .

Antioxidant Activity

The compound has been studied for its antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular conditions. The presence of methoxy groups in the structure enhances its ability to scavenge free radicals.

Anti-inflammatory Effects

In addition to anticancer and antioxidant activities, this compound may exhibit anti-inflammatory properties. Compounds with similar structural features have been documented to reduce inflammation markers in vitro, suggesting a potential therapeutic application in inflammatory diseases .

The exact mechanism of action for 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate is not fully elucidated. However, it is believed to interact with several molecular targets within the body:

  • Molecular Targets : Enzymes and receptors involved in cell signaling pathways.
  • Pathways : Modulation of oxidative stress responses and inflammatory pathways.

These interactions can lead to altered cellular responses that contribute to its therapeutic effects .

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various coumarin derivatives on breast cancer cell lines. The results indicated that certain structural modifications significantly enhanced their antiproliferative activity against MCF-7 cells. The study employed molecular docking techniques to predict binding affinities for estrogen receptors, supporting the hypothesis that these compounds could serve as lead structures for developing new anticancer agents .

Study 2: Antioxidant Efficacy

Another investigation focused on the antioxidant capabilities of chromenone derivatives. The findings revealed that compounds with similar functional groups effectively reduced oxidative stress markers in cultured cells. This suggests that 3-(2,5-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate may possess comparable activities .

Summary Table of Biological Activities

Activity TypeEvidence/FindingsReference
AnticancerInhibition of MCF-7 cell proliferation
AntioxidantReduction of oxidative stress markers
Anti-inflammatoryPotential reduction in inflammation markers

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of coumarin-morpholine hybrids.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight* Notable Features
3-(2,5-Dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl morpholine-4-carboxylate 2,5-Dimethoxyphenyl, 4-methyl ~455.45 g/mol Enhanced lipophilicity due to methoxy and methyl groups; potential CNS activity
[7-(Benzamidomethyl)-4-(benzofuran-2-yl)-2-oxo-chromen-6-yl] morpholine-4-carboxylate Benzofuran-2-yl, benzamidomethyl ~529.52 g/mol Increased aromaticity; benzamidomethyl may improve protein-binding affinity
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (Compound 12) Sulfamoylphenyl at 3-position ~344.33 g/mol Polar sulfonamide group enhances water solubility; antimicrobial applications
[7-[[(3,5-Dimethoxybenzoyl)amino]methyl]-3-(p-tolyl)imidazo[1,2-a]pyridin-6-yl] morpholine-4-carboxylate 3,5-Dimethoxybenzoyl, p-tolyl ~586.60 g/mol Dual heterocyclic system (imidazo-pyridine) may confer kinase inhibitory activity

*Calculated based on molecular formulas inferred from structural analogs.

Key Findings:

Substituent Effects on Solubility: The 2,5-dimethoxyphenyl and methyl groups in the target compound likely reduce aqueous solubility compared to sulfonamide-containing derivatives like Compound 12 . Morpholine, however, may counterbalance this by introducing moderate polarity .

Biological Activity Hypotheses :

  • The morpholine carboxylate moiety is a common feature in kinase inhibitors, suggesting possible enzyme-targeting applications for the compound .
  • Methoxy groups are associated with enhanced blood-brain barrier permeability, making the compound a candidate for central nervous system (CNS)-targeted drug development.

Synthetic Challenges :

  • Unlike Compound 12, which is synthesized via straightforward condensation , the target compound’s steric hindrance (due to the 4-methyl group) may require optimized reaction conditions for efficient cyclization.

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